Human PD-L1 inhibitor IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human PD-L1 inhibitor IV is a competitive inhibitor of the human programmed death-ligand 1 (PD-L1) protein. This compound is designed to block the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which plays a crucial role in the immune evasion of cancer cells. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor IV involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process is designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: Human PD-L1 inhibitor IV undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines.
Coupling Reactions: Catalysts such as palladium, copper, and nickel, along with ligands and bases
Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final compound .
Scientific Research Applications
Human PD-L1 inhibitor IV has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between PD-L1 and PD-1, as well as to develop new synthetic methodologies and reaction mechanisms
Biology: Employed in cell-based assays to investigate the role of PD-L1 in immune evasion and to screen for potential inhibitors of the PD-1/PD-L1 pathway
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a cancer immunotherapy agent. .
Industry: Applied in the development of diagnostic tools and therapeutic strategies for cancer treatment. .
Mechanism of Action
Human PD-L1 inhibitor IV exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the PD-1 receptor on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of immune checkpoint signaling, leading to the activation of the immune response against cancer cells .
Comparison with Similar Compounds
Human PD-L1 inhibitor IV is unique in its high specificity and binding affinity for the PD-L1 protein. Similar compounds include:
Nivolumab: A monoclonal antibody targeting the PD-1 receptor.
Pembrolizumab: Another monoclonal antibody targeting the PD-1 receptor.
Atezolizumab: A monoclonal antibody targeting the PD-L1 protein.
Durvalumab: A monoclonal antibody targeting the PD-L1 protein .
Compared to these compounds, this compound offers distinct advantages in terms of its small-molecule nature, which allows for easier synthesis, modification, and potential oral administration. Additionally, it has shown promising results in preclinical studies, indicating its potential as a highly effective cancer immunotherapy agent .
Biological Activity
Human PD-L1 inhibitor IV, also known as CH-4, is a small molecule designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is part of a broader class of immune checkpoint inhibitors that have shown promise in enhancing anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune responses. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and its potential implications in cancer therapy.
The PD-1/PD-L1 pathway plays a critical role in regulating immune responses. When PD-1 binds to PD-L1, it transmits an inhibitory signal that dampens T-cell activity, allowing tumor cells to escape immune detection. By inhibiting this interaction, compounds like this compound can restore T-cell function and enhance anti-tumor immunity.
Key Features of this compound:
- Selective Binding: CH-4 exhibits strong binding affinity for PD-L1, effectively preventing its interaction with PD-1.
- Low Cytotoxicity: In vitro studies have demonstrated that CH-4 has minimal cytotoxic effects on various T-cell populations while maintaining their functional capabilities, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) secretion .
- Dimerization Induction: The compound induces dimerization of PD-L1, which is a necessary step for effective blockade of the PD-1/PD-L1 interaction .
Efficacy in Preclinical Studies
In preclinical models, this compound has shown promising results:
These findings suggest that CH-4 not only inhibits the PD-1/PD-L1 interaction but also promotes an environment conducive to T-cell activation and proliferation.
Clinical Implications and Case Studies
The transition from PD-1 inhibitors to PD-L1 inhibitors has been explored in clinical settings. A notable case involved a patient with squamous non-small cell lung carcinoma who developed cardiotoxicity after treatment with a PD-1 inhibitor. Upon switching to a PD-L1 inhibitor (sugemalimab), the patient exhibited significant therapeutic benefits without further cardiotoxicity, highlighting the potential advantages of targeting PD-L1 directly .
Key Clinical Observations:
- Cardiotoxicity Reduction: The incidence of myocarditis was reported to be lower with PD-L1 inhibitors compared to PD-1 inhibitors, suggesting a safer profile for patients transitioning between these therapies .
- Enhanced Response Rates: In trials where patients were treated with both classes of inhibitors, those receiving PD-L1 inhibitors often displayed better overall response rates and fewer adverse effects .
Comparative Analysis of PD-L1 Inhibitors
To provide a clearer understanding of the biological activity and therapeutic potential of various PD-L1 inhibitors, including this compound, the following table summarizes key data from recent studies:
Properties
Molecular Formula |
C80H113N25O27 |
---|---|
Molecular Weight |
1856.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
InChI Key |
CADZRAFJABQDJT-HURDRPMESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.